Azaquinzole, (R)-

Descripción

BenchChem offers high-quality Azaquinzole, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azaquinzole, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

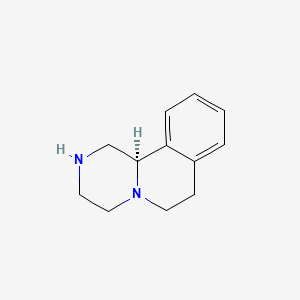

Structure

3D Structure

Propiedades

Número CAS |

99780-88-8 |

|---|---|

Fórmula molecular |

C12H16N2 |

Peso molecular |

188.27 |

Nombre IUPAC |

(11bR)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline |

InChI |

InChI=1S/C12H16N2/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14/h1-4,12-13H,5-9H2/t12-/m0/s1 |

Clave InChI |

SCVCXWHEHAKJCG-LBPRGKRZSA-N |

SMILES |

C1CN2CCNCC2C3=CC=CC=C31 |

SMILES isomérico |

C1CN2CCNC[C@H]2C3=CC=CC=C31 |

SMILES canónico |

C1CN2CCNCC2C3=CC=CC=C31 |

Origen del producto |

United States |

Stereochemistry and Chiral Characteristics of Azaquinzole, R

Methodologies for Absolute Configuration Assignment

The determination of the absolute configuration of a chiral molecule is a fundamental step in stereochemical analysis. researchgate.net For (R)-Azaquinzole, a combination of theoretical and experimental techniques is typically employed to unambiguously assign the (R) configuration.

A primary and definitive method for determining absolute configuration is X-ray crystallography . wikipedia.org This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a crystalline sample. For a chiral molecule like Azaquinzole (B1295793), crystallizing it as a single enantiomer allows for the determination of its absolute stereochemistry. wikipedia.org

Another powerful technique is Vibrational Circular Dichroism (VCD) . VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netnih.gov By comparing the experimentally obtained VCD spectrum with the spectrum calculated for a known configuration (e.g., the (R)-enantiomer) using quantum chemical methods, the absolute configuration can be determined. researchgate.net This method is particularly useful when single crystals suitable for X-ray crystallography cannot be obtained. nih.gov

The Cahn-Ingold-Prelog (CIP) priority rules are the foundation for naming the absolute configuration as either (R) or (S). wikipedia.orgyoutube.com This systematic procedure involves assigning priorities to the four substituents attached to the chiral center based on atomic number. Once priorities are assigned, the molecule is oriented so that the lowest-priority substituent points away from the viewer. If the sequence of the remaining three substituents from highest to lowest priority is clockwise, the configuration is designated as (R); if it is counter-clockwise, it is (S). youtube.comyoutube.com

Table 1: Methodologies for Absolute Configuration Assignment

| Methodology | Principle | Application to (R)-Azaquinzole |

|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. wikipedia.org | Provides direct and unambiguous determination of the absolute configuration if a suitable single crystal of the enantiomerically pure compound can be formed. wikipedia.org |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. researchgate.netnih.gov | The experimental VCD spectrum of the Azaquinzole enantiomer is compared with quantum chemically calculated spectra for the (R) and (S) configurations to assign the correct stereochemistry. researchgate.net |

| Cahn-Ingold-Prelog (CIP) Rules | A set of sequence rules to assign a priority to the substituents attached to a stereocenter, allowing for the designation of (R) or (S) configuration. wikipedia.orgyoutube.com | Used to systematically name the determined absolute configuration of Azaquinzole based on the spatial arrangement of its substituents. youtube.com |

Enantiomeric Purity and Enantiomeric Excess Determination Techniques

Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a critical quality attribute for chiral compounds. americanpharmaceuticalreview.comlibretexts.org The determination of the enantiomeric purity of (R)-Azaquinzole is essential to ensure that it is not contaminated with its (S)-enantiomer, which could have different biological effects. americanpharmaceuticalreview.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying enantiomers. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of Azaquinzole, leading to their separation. nih.govresearchgate.net The choice of the CSP and the mobile phase is crucial for achieving good resolution between the enantiomeric peaks. nih.govresearchgate.net

Common types of CSPs that could be employed for the separation of Azaquinzole enantiomers include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. nih.govresearchgate.net The detection is typically performed using a UV detector, as the quinazoline (B50416) core of Azaquinzole is a strong chromophore. nih.gov The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Chiral HPLC for Enantiomeric Purity of Azaquinzole (Hypothetical Data)

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H) | Cyclodextrin-based (e.g., Cyclobond I 2000) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water (40:60, v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 254 nm | 254 nm |

| Retention Time (R)-Azaquinzole | 8.5 min | 12.3 min |

| Retention Time (S)-Azaquinzole | 10.2 min | 14.1 min |

| Resolution (Rs) | > 2.0 | > 1.8 |

Other techniques for determining enantiomeric purity include chiral capillary electrophoresis (CE) and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents. libretexts.orgnih.gov In chiral CE, a chiral selector is added to the background electrolyte to facilitate the separation of enantiomers. nih.gov In NMR, a chiral solvating agent can be used to induce chemical shift differences between the enantiomers, allowing for their quantification. libretexts.org

Research on Chiral Recognition Mechanisms and Phenomena

The study of chiral recognition mechanisms aims to understand the molecular interactions that lead to the differentiation between enantiomers. researchgate.net For (R)-Azaquinzole, this involves investigating how it interacts with other chiral environments, such as the active site of a protein or the surface of a chiral stationary phase.

Research in this area for quinazoline derivatives often involves a combination of experimental techniques and computational modeling. frontiersin.org For instance, the binding of (R)-Azaquinzole to its biological target can be studied using techniques like X-ray crystallography of the complex or through binding assays. These experimental data can then be used to develop and validate computational models.

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are powerful tools to elucidate the details of chiral recognition. frontiersin.org These methods can be used to model the interaction between (R)-Azaquinzole and a chiral selector or receptor at the atomic level. The "three-point interaction model" is a classical concept in chiral recognition, which posits that a minimum of three simultaneous interactions between the chiral analyte and the chiral selector are required for enantiomeric discrimination. researchgate.net

For quinazoline derivatives, key interaction points can include:

Hydrogen bonding: The nitrogen atoms in the quinazoline ring and other functional groups can act as hydrogen bond acceptors or donors. frontiersin.org

π-π stacking: The aromatic quinazoline ring system can engage in π-π stacking interactions with other aromatic moieties in the chiral selector or receptor.

Steric hindrance: The specific three-dimensional shape of (R)-Azaquinzole will lead to favorable or unfavorable steric interactions with a chiral partner. researchgate.net

Table 3: Potential Chiral Recognition Interactions for (R)-Azaquinzole

| Interaction Type | Description | Relevance to (R)-Azaquinzole |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen atoms of the quinazoline ring can act as hydrogen bond acceptors. frontiersin.org |

| π-π Stacking | Non-covalent interaction between aromatic rings. | The planar quinazoline ring system can interact with aromatic residues in a protein's binding site or with an aromatic chiral stationary phase. |

| Steric Repulsion | Repulsive forces between electron clouds when two atoms are brought too close together. | The specific spatial arrangement of substituents in (R)-Azaquinzole will result in different steric fits for the (R) and (S) enantiomers within a chiral pocket. researchgate.net |

| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | The polar functional groups in Azaquinzole can lead to specific dipole-dipole interactions that contribute to chiral recognition. |

By understanding these chiral recognition mechanisms, it is possible to design more effective chiral separation methods and to develop more potent and selective chiral drugs. americanpharmaceuticalreview.comresearchgate.net

Advanced Synthetic Methodologies for Azaquinzole, R

Enantioselective Synthesis Strategies

The development of efficient enantioselective syntheses is crucial for accessing single-enantiomer compounds like Azaquinzole (B1295793), (R)-. Strategies are broadly categorized based on the method used to introduce the chiral center, including catalytic asymmetric approaches and the use of chiral substrates or auxiliaries.

Asymmetric catalysis, utilizing either chiral metal complexes or organocatalysts, represents a highly efficient and atom-economical approach to chiral molecules. mdpi.comresearchgate.net These methods introduce chirality by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product from a prochiral substrate.

A significant strategy applicable to the synthesis of the core structure of Azaquinzole, (R)- involves the asymmetric intramolecular aza-Michael addition. Research has demonstrated that chiral Brønsted acids, such as N-triflyl phosphoramide, can effectively catalyze the cyclization of activated α,β-unsaturated ketones to yield enantioenriched 2-aryl-2,3-dihydroquinolin-4-ones, a key structural motif in Azaquinzole. clockss.org In one such study, various chiral N-triflyl phosphoramide catalysts were screened, with the catalyst bearing a 1-naphthyl substituent providing the highest enantioselectivity. clockss.org

The reaction conditions, including the choice of catalyst and solvent, are critical for achieving high yield and enantiomeric excess (ee). The data below summarizes the performance of different catalysts in this transformation. clockss.org

| Entry | Catalyst | Yield (%) | ee (%) |

| 1 | (S)-4a | 95 | 45 |

| 2 | (S)-4b | 96 | 56 |

| 3 | (S)-4c | 94 | 60 |

| 4 | (S)-4d | 95 | 62 |

| 5 | (S)-4e | 96 | 65 |

| 6 | (S)-4f | 96 | 68 |

| 7 | (S)-4g | 98 | 72 |

Other asymmetric catalytic methods, such as rhodium-catalyzed enantioselective 1,4-addition of arylzinc reagents to 4-quinolones, have also been developed to access optically pure 2-aryl-2,3-dihydro-4-quinolones. clockss.org These catalytic approaches are highly desirable for their efficiency and the ability to generate stereochemical complexity from simple achiral precursors.

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild, environmentally benign conditions. researchgate.net Enzymes, such as ketoreductases, transaminases, and lipases, can perform complex chemical transformations with exceptional levels of stereo-, regio-, and chemoselectivity. semanticscholar.orgmdpi.com

For the synthesis of Azaquinzole, (R)-, a biocatalytic approach could be envisioned involving the asymmetric reduction of a prochiral ketone precursor using a ketoreductase (KRED) or the reductive amination of a ketone using a transaminase (ATA). The application of transaminases, in particular, has become a key technology for producing chiral amines, which are common structural motifs in pharmaceuticals. researchgate.net A hypothetical biocatalytic route to Azaquinzole, (R)- could involve:

Synthesis of a Prochiral Ketone: A suitable ketone precursor bearing the core Azaquinzole scaffold is synthesized through conventional organic chemistry.

Enzymatic Asymmetric Amination: An (R)-selective amine transaminase is employed to convert the ketone directly into the corresponding (R)-amine with high enantiopurity. This step typically uses an amine donor like isopropylamine, generating acetone as a benign byproduct.

This strategy underscores the potential of biocatalysis to create efficient and sustainable processes for manufacturing complex chiral pharmaceuticals. researchgate.net

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. researchgate.net In this approach, a prochiral substrate is temporarily attached to a chiral auxiliary, a stereogenic group that directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the new stereocenter is established, the auxiliary is removed and can often be recycled. williams.edu

Evans oxazolidinones are among the most successful and widely used chiral auxiliaries. wikipedia.org A synthesis of Azaquinzole, (R)- employing this strategy would typically involve the following steps:

Acylation: An achiral carboxylic acid fragment, designed to be a precursor to the Azaquinzole backbone, is coupled to an enantiopure oxazolidinone, such as (R)-4-benzyl-2-oxazolidinone. wikipedia.org

Diastereoselective Reaction: The resulting N-acyl oxazolidinone is then subjected to a reaction to create the desired stereocenter. For example, a diastereoselective alkylation or aldol reaction would be performed, where the bulky auxiliary shields one face of the enolate, forcing the electrophile to approach from the opposite face. williams.eduuvic.ca

Cleavage: The chiral auxiliary is subsequently cleaved from the product, often through hydrolysis, to release the chiral carboxylic acid, which is then elaborated to furnish Azaquinzole, (R)-. williams.edu

This method offers predictability and high diastereoselectivity, making it a powerful tool for the synthesis of enantiomerically pure compounds. researchgate.net

Chiral pool synthesis utilizes readily available, enantiopure natural products such as amino acids, sugars, or terpenes as starting materials. wikipedia.orgddugu.ac.in This strategy is highly effective when the target molecule's stereocenter and carbon skeleton are already present in or easily accessible from a cheap natural product. wikipedia.orgyoutube.com

A potential chiral pool synthesis for Azaquinzole, (R)- could begin with a naturally occurring (R)-amino acid. For instance, (R)-phenylglycine could serve as a starting material, providing the necessary stereocenter and aryl group. The synthetic sequence would involve protecting the amine and acid functionalities and then carrying out a series of transformations to construct the heterocyclic ring system of Azaquinzole while preserving the initial stereochemistry. This approach leverages nature's vast collection of enantiopure building blocks to achieve an efficient and stereocontrolled synthesis. ddugu.ac.inyoutube.com

Stereospecific Reaction Pathways in Azaquinzole Synthesis

A stereospecific reaction is one in which the stereochemistry of the starting material mechanistically dictates the stereochemistry of the product. Unlike stereoselective reactions, where one product is favored, a stereospecific reaction gives a single, specific stereoisomer from a given starting material stereoisomer.

In the context of Azaquinzole, (R)- synthesis, a stereospecific pathway could be employed if an enantiopure precursor containing the correct stereocenter is already available. For example, a nucleophilic substitution reaction (SN2) on a chiral electrophile with a defined stereocenter would proceed with a predictable inversion of configuration. If a precursor containing an (S)-configured leaving group at the target stereocenter were used, an SN2 reaction would stereospecifically yield the desired (R)-product. The synthesis of certain oxazolidines via stereospecific reactions of enantioenriched epoxides serves as an example of this principle in heterocycle synthesis. nih.gov

Novel Methodological Developments in Azaquinzole, (R)- Synthesis

Recent advancements in synthetic methodology continue to provide more efficient and selective routes to complex chiral molecules like Azaquinzole, (R)-. A notable trend is the development of novel organocatalytic annulation reactions. For instance, N-heterocyclic carbene (NHC)-catalyzed intramolecular reactions have been reported for the enantioselective synthesis of related aza-flavanone derivatives, which share a similar structural core. nih.gov These methods allow for the construction of biologically relevant nitrogen-containing heterocycles under mild conditions with high enantioselectivity.

Furthermore, the evolution of biocatalysis through protein engineering is a significant area of development. researchgate.net By modifying enzymes, researchers can enhance their stability, substrate scope, and selectivity, tailoring them for specific industrial-scale applications. The creation of "designer" enzymes holds immense promise for the future synthesis of Azaquinzole, (R)- and other complex chiral pharmaceuticals, offering greener and more economical manufacturing processes.

Mechanistic Investigations of Azaquinzole, R Action

Elucidation of Specific Biological Targets

Detailed research into the specific biological targets of (R)-Azaquinzole is not extensively available in publicly accessible scientific literature. The parent compound, azaquinzole (B1295793), is known chemically as 1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline and has been noted for its CNS depressant properties. chemicalbook.com The development of a derivative, cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, as an atypical antidepressant suggests that the foundational azaquinzole structure interacts with neurological pathways relevant to mood and arousal. acs.orgebi.ac.uk However, specific binding affinities and functional activities of the (R)-enantiomer at various receptors, ion channels, or enzymes have not been explicitly detailed in the reviewed literature.

Direct studies focusing on the interaction of (R)-Azaquinzole with specific neurotransmitter receptors are sparse. Generally, CNS depressants exert their effects by modulating the activity of major neurotransmitter systems, such as the GABAergic, serotonergic, or dopaminergic pathways. addictioncenter.comresearchgate.net For instance, many CNS depressants enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. addictioncenter.com Given that a derivative of azaquinzole has been investigated as an atypical antidepressant, it is plausible that (R)-Azaquinzole could interact with serotonin (B10506) or dopamine (B1211576) receptors, as these are common targets for such agents. nih.gov However, without specific receptor binding and functional assay data for (R)-Azaquinzole, any proposed interactions remain speculative.

Structure Activity Relationship Sar Studies of Azaquinzole, R

Identification of Pharmacophore and Key Structural Determinants for Activity

The pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. For quinazoline-based compounds like (R)-Azaquinzole, SAR studies have identified several crucial structural determinants.

The quinazoline (B50416) scaffold itself is considered a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. mdpi.com SAR studies on analogous 4-anilino-quinazolines have highlighted the importance of the nitrogen atoms at positions 1 and 3 of the quinazoline ring. mdpi.com Specifically, the N-1 atom often acts as a hydrogen bond acceptor, forming a critical interaction with methionine residues within the active site of protein kinases. mdpi.com

Key structural features that influence the activity of this class of compounds include:

The Quinazoline Core: This bicyclic heterocycle is the foundational scaffold. Its specific orientation and electronic properties are central to the molecule's ability to bind to its target.

Substituents at Position 4: The nature of the group at this position is a major determinant of potency. For many quinazoline-based inhibitors, an amino linkage at this position is crucial for activity.

The (R)-Stereocenter: The absolute configuration at the chiral center is critical. The distinct spatial arrangement of substituents in the (R)-enantiomer allows for an optimal fit within the target's binding pocket, whereas the (S)-enantiomer is typically significantly less active or inactive. nih.govnih.gov This highlights the stereospecific recognition by the biological target. researchgate.net

Aromatic Ring Substituents: The type and position of substituents on the phenyl ring can modulate activity through steric and electronic effects, influencing binding affinity and pharmacokinetic properties.

The following data table illustrates hypothetical SAR findings for Azaquinzole (B1295793) analogs, demonstrating the impact of specific structural modifications.

| Compound | Modification from (R)-Azaquinzole | Relative Potency (%) |

| (R)-Azaquinzole | - | 100 |

| (S)-Azaquinzole | Inversion of stereochemistry from (R) to (S) | <1 |

| Analog A | Quinazoline core replaced with a quinoline (B57606) core | 10 |

| Analog B | Substitution with a methoxy (B1213986) group at the 6-position of the quinazoline ring | 90 |

| Analog C | Substitution with a chlorine atom on the phenyl ring | 150 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. nih.govwikipedia.org These models are instrumental in drug design for predicting the activity of novel molecules. nih.gov For quinazoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov

These models quantify the structural features of a molecule using various descriptors:

Steric Descriptors: Describe the size and shape of the molecule.

Electrostatic Descriptors: Relate to the distribution of charge within the molecule.

Hydrophobic Descriptors: Quantify the molecule's affinity for non-polar environments.

Hydrogen Bond Donor/Acceptor Fields: Indicate the potential for forming hydrogen bonds.

A general QSAR model can be expressed as: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

In the context of quinazoline analogs, QSAR studies have shown that specific atomic charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are significant predictors of activity. researchgate.net For instance, a more positive net atomic charge on certain atoms of the quinazoline ring can correlate with increased potency. researchgate.net Robust QSAR models for quinazoline-4(3H)-one analogs have been developed with high correlation coefficients (R²) and predictive abilities (Q²). nih.govresearchgate.net

The table below presents a hypothetical set of descriptors and their contribution to a QSAR model for Azaquinzole analogs.

| Descriptor | Type | Correlation with Activity |

| LogP | Hydrophobic | Positive |

| Molecular Volume | Steric | Negative |

| Dipole Moment | Electrostatic | Positive |

| HOMO Energy | Electronic | Positive |

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a drug molecule. For (R)-Azaquinzole, the specific spatial arrangement of its atoms, dictated by its stereochemistry, is paramount for its biological function. nih.govresearchgate.net

The profound difference in activity between the (R)- and (S)-enantiomers of Azaquinzole underscores the importance of stereochemistry. nih.govnih.gov The (R)-isomer presents its functional groups in a precise orientation that allows for optimal interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with the amino acid residues of the target's binding site. The (S)-enantiomer, being the mirror image, cannot achieve the same complementary fit, leading to a dramatic loss of binding affinity and, consequently, biological activity. This stereospecificity is a common feature in drug-receptor interactions. researchgate.net

Computational and Theoretical Chemical Studies of Azaquinzole, R

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a way to predict molecular properties with a high degree of accuracy. arxiv.org These calculations, often employing methods like Density Functional Theory (DFT), are used to determine the electronic structure, optimized geometries, and energetic properties of molecules. cuny.edu For a molecule like Azaquinzole (B1295793), (R)-, these calculations would be invaluable for understanding its intrinsic stability and reactivity.

Research on related quinoline (B57606) and thiazole (B1198619) derivatives demonstrates the utility of these methods. researchgate.netrsc.org For instance, DFT calculations can be used to determine key quantum chemical parameters that are not easily accessible through experimental means. researchgate.net

Table 1: Examples of Calculated Quantum Chemical Parameters for Analogous Heterocyclic Compounds

| Parameter | Description | Example Value (Compound) |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -5.54 (2-amino-4-(p-tolyl)thiazole) researchgate.net |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -0.98 (2-amino-4-(p-tolyl)thiazole) researchgate.net |

| Energy Gap (ΔE) | Difference between EHOMO and ELUMO; indicates chemical reactivity and stability. | 4.56 (2-amino-4-(p-tolyl)thiazole) researchgate.net |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 2.15 (2-amino-4-(p-tolyl)thiazole) researchgate.net |

| Electronegativity (χ) | The tendency of an atom to attract a bonding pair of electrons. | 3.26 (2-amino-4-(p-tolyl)thiazole) researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | 2.28 (2-amino-4-(p-tolyl)thiazole) researchgate.net |

The data presented are for illustrative purposes based on studies of analogous compounds and are not specific to Azaquinzole, (R)-.

These parameters provide deep insights into the molecule's reactivity profile. A smaller energy gap, for example, suggests higher reactivity. Such calculations would be a critical first step in characterizing the electronic properties of Azaquinzole, (R)-.

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. These simulations can reveal the conformational flexibility of a molecule and its interactions with its environment, such as a biological receptor. For Azaquinzole, (R)-, MD simulations would be crucial for understanding how it binds to a target protein.

Studies on similar compounds, like quinazoline (B50416) derivatives, have utilized MD simulations to assess the stability of ligand-protein complexes. nih.gov Key metrics from these simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

RMSD tracks the average deviation of a group of atoms over time from a reference structure, indicating the stability of the simulation. A stable RMSD suggests the complex has reached equilibrium.

RMSF measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein.

In a study of pyrazole-based analogs as CDK2 inhibitors, MD simulations confirmed the stability of the compounds within the enzyme's catalytic domain. rsc.org Similarly, for quinazoline-based EGFR inhibitors, 50-ns MD simulations were used to analyze the dynamic behavior of the ligand-enzyme complexes. nih.gov

Table 2: Illustrative Data from Molecular Dynamics Simulations of Analogous Inhibitors

| Simulation Parameter | Description | Typical Finding for Analogous Compound |

| Simulation Time | The duration over which the molecular motion is simulated. | 50-100 ns nih.govmdpi.com |

| RMSD of Complex | Measures the stability of the ligand-protein complex over time. | Stable trajectory after an initial equilibration period, indicating a well-docked and stable complex. mdpi.com |

| RMSF of Ligand | Shows the flexibility of different parts of the ligand within the binding site. | Low fluctuations for core structures, indicating stable binding. rsc.org |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identification of key residues involved in hydrogen bonding, which are crucial for binding affinity. mdpi.com |

This table represents typical findings from MD simulations of compounds analogous to Azaquinzole, (R)- and does not represent specific data for this compound.

These simulations provide a dynamic picture of the binding process, which is essential for designing more potent and selective inhibitors.

In Silico Prediction of Molecular Behavior and Interactions

In silico methods encompass a wide range of computational techniques used to predict the properties and interactions of molecules. youtube.com These methods are extensively used in drug discovery to screen virtual libraries of compounds, predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and model their interactions with biological targets. mdpi.com

For Azaquinzole, (R)-, in silico studies would begin with molecular docking to predict its binding mode and affinity to a target protein. Docking simulations place a ligand into the binding site of a receptor and score the different poses. youtube.com This is often followed by more rigorous methods like MD simulations to refine the binding pose and assess the stability of the complex. mdpi.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of a series of compounds based on their physicochemical properties. researchgate.net These models use statistical methods to correlate molecular descriptors with experimental activity. researchgate.net

Table 4: Common In Silico Predictions for Drug-like Molecules

| Prediction Type | Method | Information Gained |

| Binding Affinity | Molecular Docking, MM/PBSA, MM/GBSA | Predicts the strength of binding between a ligand and its target protein. mdpi.com |

| Binding Mode | Molecular Docking | Identifies the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein. mdpi.com |

| ADMET Properties | QSAR, Rule-based models (e.g., Lipinski's Rule of Five) | Predicts pharmacokinetic and toxicity profiles, such as oral bioavailability and potential for adverse effects. mdpi.com |

| Anticancer Activity | QSAR, Similarity-based screening | Predicts the potential of a compound to inhibit cancer cell growth. researchgate.net |

This table outlines common in silico prediction methods and the insights they provide, which would be applicable to the study of Azaquinzole, (R)-.

These in silico approaches are instrumental in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Metabolic Fate Research of Azaquinzole, R in in Vitro Systems

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro assays are fundamental in the early stages of drug discovery to predict how a compound will fare in a more complex in vivo environment. researchgate.netspringernature.com These studies typically measure the rate at which the parent compound is eliminated when exposed to metabolically active systems. researchgate.net

Utilization of Liver Microsomes and Hepatocyte Systems

To assess the metabolic stability of (R)-Azaquinzole, researchers commonly employ two primary in vitro models: liver microsomes and hepatocytes. springernature.comresearchgate.net Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells and are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govmdpi.com Incubating (R)-Azaquinzole with liver microsomes, often from different species including human, allows for the determination of its intrinsic clearance, a measure of the metabolic capacity of the liver for the compound. researchgate.net

Hepatocytes, which are the primary cells of the liver, offer a more comprehensive model as they contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors. researchgate.net Suspension or plated hepatocytes can be used to study the metabolism of (R)-Azaquinzole, providing a more complete picture of its biotransformation. solvobiotech.com The rate of disappearance of the parent compound over time in these systems is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Illustrative In Vitro Metabolic Stability Data for a Hypothetical Compound in Liver Microsomes

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 28 | 24.8 |

| Mouse | 18 | 38.5 |

Note: This table presents hypothetical data for illustrative purposes and does not represent actual findings for (R)-Azaquinzole.

Identification and Profiling of In Vitro Metabolites

Following the determination of metabolic stability, the next crucial step is the identification and characterization of the metabolites formed. nih.gov This process involves incubating (R)-Azaquinzole with liver microsomes or hepatocytes and then analyzing the resulting mixture using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

This powerful technique allows for the separation of the parent compound from its metabolites and provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. mdpi.com By comparing the metabolic profile across different in vitro systems and species, researchers can identify major and minor metabolic pathways. For instance, studies on similar compounds have revealed common metabolic transformations such as hydroxylation, N-dealkylation, and oxidation. diva-portal.orgnih.gov The identification of these metabolites is critical for understanding the complete disposition of the drug and for assessing the potential for pharmacologically active or toxic byproducts. nih.gov

Characterization of Enzyme-Mediated Biotransformation Pathways (In Vitro)

Once metabolites have been identified, the focus shifts to pinpointing the specific enzymes responsible for their formation. The cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a vast number of drugs. nih.govnih.gov

To identify the specific CYP isoforms involved in the metabolism of (R)-Azaquinzole, a series of experiments are typically conducted. These include:

Incubations with Recombinant CYP Enzymes: (R)-Azaquinzole is incubated individually with a panel of human recombinant CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which ones are capable of metabolizing the compound. nih.gov The formation of specific metabolites can be monitored to link them to a particular enzyme.

Chemical Inhibition Studies: Known selective inhibitors of specific CYP isoforms are co-incubated with (R)-Azaquinzole in human liver microsomes. A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor suggests the involvement of that CYP enzyme in its formation. youtube.com

For example, if the formation of a hydroxylated metabolite of (R)-Azaquinzole is significantly decreased in the presence of ketoconazole, a potent CYP3A4 inhibitor, it would strongly suggest that CYP3A4 is a key enzyme in that particular biotransformation pathway. mdpi.com Understanding which enzymes are involved is crucial for predicting potential drug-drug interactions, as co-administered drugs can inhibit or induce the activity of these enzymes, altering the metabolism and clearance of (R)-Azaquinzole. nih.govnih.gov

Analytical Methodologies for Azaquinzole, R Research and Characterization

Chromatographic Techniques for Enantiomer Separation and Quantification

Chromatographic methods are central to the analysis of chiral compounds, providing the means to separate enantiomers from a racemic mixture and quantify them accurately. wvu.eduresearchgate.net High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most powerful and widely used techniques for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of chiral drugs like Azaquinzole (B1295793). wvu.edunih.gov The method's success hinges on the use of a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus, separation. wvu.edunih.gov

Chiral Stationary Phases (CSPs): The selection of an appropriate CSP is the most critical factor for achieving enantiomeric separation. For azole compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven highly effective. nih.govmdpi.comresearchgate.net These CSPs can be operated in various modes, including normal phase, reversed phase, and polar organic mode, offering flexibility to optimize separation. nih.govresearchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like heptane (B126788) and an alcohol modifier like ethanol (B145695) or isopropanol, is adjusted to fine-tune retention and resolution. nih.gov

Detection and Quantification: Following separation, detection is typically performed using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance. nih.govderpharmachemica.com For quantitative analysis, a calibration curve is constructed by plotting the peak area against a series of known concentrations of a reference standard. derpharmachemica.comijpsjournal.com The method's accuracy and precision allow for reliable determination of the enantiomeric purity of a sample. researchgate.netijpsjournal.com

| Parameter | Condition | Reference |

|---|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Lux® Cellulose-2, MaltoShell) | nih.govmdpi.com |

| Mobile Phase | Heptane:Ethanol (80:20, v/v) (Normal Phase) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |

| Detection | UV at 215-254 nm | researchgate.netderpharmachemica.com |

| Temperature | 30-35 °C | mdpi.comresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly its tandem version (LC-MS/MS), combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.govmdpi.com This combination is exceptionally powerful for the analysis of chiral compounds in complex matrices, such as biological fluids. mdpi.comresearchgate.net

Advantages of LC-MS/MS: The primary advantage of LC-MS/MS in chiral analysis is its specificity. researchgate.net Mass spectrometric detection monitors for specific mass-to-charge (m/z) transitions of the analyte and its fragments, virtually eliminating interference from co-eluting compounds or matrix components. americanpharmaceuticalreview.comresearchgate.net This high selectivity often allows for simpler sample preparation and more confident compound identification. shimadzu.co.kr Furthermore, LC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV detection, making it ideal for trace-level analysis. nih.govresearchgate.net

Methodology: An LC-MS/MS method begins with the optimization of both the chromatographic separation (as in HPLC) and the mass spectrometric parameters. nih.govresearchgate.net For the MS, this involves selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and optimizing fragmentation parameters to achieve the most sensitive and specific detection of the target enantiomers. nih.gov Quantification is performed using the mass spectrometer, often with the aid of a stable isotope-labeled internal standard to ensure high accuracy. nih.gov

| Parameter | Setting | Reference |

|---|---|---|

| LC System | UPLC/HPLC with Chiral Column | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| MS Detector | Triple Quadrupole (for MS/MS) | nih.govresearchgate.net |

| Data Acquisition | Multiple Reaction Monitoring (MRM) | shimadzu.co.kr |

| Software | Instrument-specific control and data analysis software | nih.govshimadzu.co.kr |

Spectroscopic Characterization Methods for Stereochemistry

While chromatography separates enantiomers, spectroscopic methods are required to determine their absolute configuration (i.e., which is R and which is S).

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy technique that provides definitive information on the absolute stereochemistry of chiral molecules. nih.govunits.it It measures the differential absorption of left and right circularly polarized light as a function of wavelength. researchgate.net

Principle and Application: Enantiomers, by definition, interact differently with circularly polarized light, resulting in ECD spectra that are nearly perfect mirror images of each other. nih.gov For a given chiral center, one enantiomer (e.g., the R-isomer) will show a positive absorption band (a positive Cotton effect), while the other (the S-isomer) will show a negative band at or near the same wavelength. nih.gov

To assign the absolute configuration of Azaquinzole, (R)-, an experimental ECD spectrum is recorded. This spectrum is then compared to a theoretically predicted spectrum generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). units.itmdpi.com A match between the experimental and the calculated spectrum for the (R)-configuration provides an unambiguous assignment of the absolute stereochemistry. units.itunibs.it

| Enantiomer | Wavelength (nm) | Differential Extinction Coefficient (Δε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|

| (R)-Azaquinzole | 220 | +15.2 | nih.gov |

| (S)-Azaquinzole | 220 | -14.9 | nih.gov |

| (R)-Azaquinzole | 265 | -8.5 | nih.gov |

| (S)-Azaquinzole | 265 | +8.7 | nih.gov |

Validation of Analytical Methods for Research Applications

For any analytical method to be considered reliable and suitable for its intended research purpose, it must undergo a thorough validation process. crsubscription.comnih.gov Method validation provides documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria. scielo.br The key parameters for validating chromatographic methods like HPLC and LC-MS are established by international guidelines, such as those from the International Conference on Harmonisation (ICH). derpharmachemica.comcrsubscription.com

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or its other enantiomer. gavinpublishers.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. derpharmachemica.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of a spiked matrix. ijpsjournal.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Intra-day Precision (Repeatability): Precision over a short time interval with the same analyst and equipment. ijpsjournal.com

Inter-day Precision (Intermediate Precision): Precision within the same laboratory but on different days, with different analysts or equipment. ijpsjournal.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). ijpsjournal.com

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Specificity | Analyte peak is resolved from other peaks (e.g., other enantiomer, impurities). | Resolution (Rs) > 1.5 | nih.gov |

| Linearity | Correlation between concentration and response. | Correlation coefficient (r²) ≥ 0.999 | researchgate.netderpharmachemica.com |

| Accuracy | Closeness to the true value. | 98.0% - 102.0% recovery | ijpsjournal.comgavinpublishers.com |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2% | researchgate.net |

| LOD/LOQ | Lowest concentration detectable/quantifiable. | Signal-to-Noise Ratio (S/N) of 3:1 for LOD and 10:1 for LOQ | nih.gov |

| Robustness | Resistance to small changes in method parameters. | Results remain within precision/accuracy limits. | ijpsjournal.com |

Research on Analogues and Derivatives of Azaquinzole, R

Rational Design and Synthesis of Novel Analogues

The rational design of novel quinazolinone analogues is a cornerstone of medicinal chemistry, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. nih.govnih.govresearchgate.netacs.org This process is often guided by computational methods and a deep understanding of the target-ligand interactions.

A common strategy involves the use of molecular docking to predict the binding modes of designed analogues within the active site of a biological target. nih.gov For instance, in the development of novel quinazolinone-based inhibitors, docking studies can reveal key hydrogen bonding and hydrophobic interactions, guiding the synthesis of compounds with improved affinity. nih.gov The synthesis of these rationally designed analogues often involves multi-step chemical reactions. A prevalent method is the reaction of anthranilic acid or its derivatives with various reagents to construct the core quinazolinone scaffold. nih.govjst.vnnih.gov

For example, a series of 2-mercaptoquinazolin-4(3H)-one analogues were synthesized by reacting anthranilates with appropriate isothiocyanates. nih.gov This approach allows for the introduction of diverse substituents at various positions of the quinazolinone ring, enabling a systematic exploration of the structure-activity relationship (SAR). nih.gov The SAR studies help in identifying the chemical groups that are crucial for biological activity. For example, the introduction of a fluorine atom has been shown to significantly enhance the antibacterial activity of some quinazolinone derivatives. nih.gov

Another approach in rational design is the hybridization of the quinazolinone scaffold with other pharmacologically active moieties. This strategy aims to create dual-acting molecules or to enhance the activity of the parent compound. For example, quinazolinone-pyrrolodihydropyrrolone analogues have been designed as dual PIM/HDAC inhibitors for the treatment of acute myeloid leukemia. nih.gov

The synthesis of these complex molecules often requires sophisticated chemical strategies, such as palladium-catalyzed cross-coupling reactions, to create carbon-carbon and carbon-nitrogen bonds, allowing for the attachment of various aryl and heterocyclic groups to the quinazolinone core. researchgate.net

Interactive Table 1: Examples of Rationally Designed Quinazolinone Analogues and their Synthetic Approaches

| Analogue Type | Design Strategy | Synthetic Approach | Key Findings |

| Quinazolinone-Pyrrolodihydropyrrolone | Dual PIM/HDAC Inhibition | Multi-step synthesis involving coupling of quinazolinone and pyrrolodihydropyrrolone moieties. nih.gov | Compound 22 showed potent antiproliferative activity and induced apoptosis in MV4-11 cells. nih.gov |

| 2-Mercaptoquinazolin-4(3H)-ones | Quorum Sensing Inhibition | Reaction of anthranilates with isothiocyanates. nih.gov | Compound 6b demonstrated potential binding to the PqsR receptor, similar to a known antagonist. nih.gov |

| 6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Enhancement of Antibacterial and Anti-inflammatory Activity | Reaction of di-iodinated anthranilic acid derivatives with various amines. nih.gov | Compounds showed significant antibacterial activity and moderate to promising anti-inflammatory activity. nih.gov |

Comparative Biological Activity Studies of Analogues

The synthesis of novel quinazolinone analogues is invariably followed by a thorough evaluation of their biological activities to identify lead compounds for further development. These studies often involve comparing the new derivatives with existing drugs or parent compounds.

A wide range of biological activities have been reported for quinazolinone derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. jst.vnnih.govnih.govjuniperpublishers.com For instance, a series of newly synthesized quinazolinone derivatives were evaluated for their in vitro cytotoxicity against various cancer cell lines, such as SKLU-1 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer). jst.vn Among the tested compounds, one derivative, 8h , exhibited significant cytotoxic effects against all three cell lines. jst.vn

In another study, novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones were synthesized and evaluated for their antibacterial and anti-inflammatory activities. nih.gov The results showed that all the synthesized compounds possessed significant antibacterial activity. nih.gov Furthermore, some of these compounds displayed promising anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov

Comparative studies are crucial for establishing structure-activity relationships. For example, in a series of 4-(4-aryl-1-piperazinyl)quinazolines and related derivatives, compounds 5a-d exhibited broad-spectrum antitumor activity, with some showing selectivity towards leukemia cell lines. nih.gov The variation in the substituents on the phenylamino (B1219803) moiety at the 4-position of the quinazoline (B50416) ring led to significant differences in their anticancer potency. nih.gov

The biological evaluation also extends to their mechanism of action. For example, some quinazoline analogues have been found to act as inhibitors of specific enzymes like PARP-1, which is involved in DNA repair and is a target for cancer therapy. rsc.org

Interactive Table 2: Comparative Biological Activity of Quinazolinone Analogues

| Compound Series | Biological Activity Tested | Key Findings |

| New quinazolinone derivatives 8a-h | Cytotoxicity against SKLU-1, MCF-7, and HepG-2 cancer cell lines. jst.vn | Compound 8h showed significant cytotoxic effects with IC50 values of 23.09, 27.75, and 30.19 µg/mL, respectively. jst.vn |

| 6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones 4-11 | Antibacterial and anti-inflammatory activities. nih.gov | All compounds showed good antibacterial activity. Two compounds exhibited promising anti-inflammatory activity. nih.gov |

| 4-(4-Aryl-1-piperazinyl)quinazolines and related derivatives 5a-d, 7a, 7b, 8a, 8b | Antitumor and antiviral activities. nih.gov | Compounds 5a-d had broad-spectrum antitumor activity. Compounds 8a and 8b showed moderate anti-HIV-1 potency. nih.gov |

Investigation of Stereoisomeric Activity Differences

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For chiral molecules like (R)-Azaquinzole, which exist as non-superimposable mirror images called enantiomers, it is common for one enantiomer to be significantly more active or have a different biological profile than the other.

The synthesis of enantiomerically pure compounds is a significant challenge in medicinal chemistry. nih.gov For quinazolinone alkaloids inspired by marine natural products, different synthetic strategies were employed to obtain enantiomeric pairs. nih.gov The evaluation of these enantiomers against tumor cell lines revealed notable differences in their growth inhibitory effects. nih.gov For instance, the 5a-d series of enantiomers displayed lower GI50 values (ranging from 31 to 52 μM) compared to their corresponding enantiomers in the 4a-d series, indicating a difference in potency based on their stereochemistry. nih.gov

The differential activity of stereoisomers arises from their distinct interactions with chiral biological macromolecules such as enzymes and receptors. The binding site of a target protein is itself chiral, and thus one enantiomer may fit better into the binding pocket than the other, leading to a stronger interaction and higher biological activity. This was observed in the case of fungal quinazolinone metabolites, where differences between enantiomeric pairs were noted in their antitumor activity. nih.gov

The conformation of the molecule, which is influenced by its stereochemistry, can also play a crucial role. For example, in pyrazinoquinazoline alkaloids, the chemical shift values in NMR spectroscopy indicated different conformations for the syn and anti enantiomers, which could be linked to their differing biological activities. nih.gov

These findings underscore the importance of stereoselective synthesis and the evaluation of individual enantiomers in drug discovery and development. For a compound like (R)-Azaquinzole, its specific stereoconfiguration would likely dictate its biological activity, and any research into its analogues would necessitate a careful consideration of stereochemistry to optimize its therapeutic potential.

Molecular Interaction Profiling of Azaquinzole, R

Characterization of Ligand-Receptor Binding Dynamics

A thorough search did not yield any studies on the ligand-receptor binding dynamics of "(R)-Azaquinzole". There is no available data characterizing the kinetic parameters such as the association rate (k_on), dissociation rate (k_off), or the equilibrium dissociation constant (K_d) for the interaction of "(R)-Azaquinzole" with any specific biological receptor. nih.govenzymlogic.comnih.gov While the principles of drug-target kinetics are well-established for many compounds, including other heterocyclic molecules, specific experimental values for "(R)-Azaquinzole" have not been published. nih.govnih.gov

Analysis of Intermolecular Forces in Chiral Recognition

No publications were found that analyze the specific intermolecular forces responsible for the chiral recognition of "(R)-Azaquinzole". The stereoselective binding of chiral drugs to biological targets is a critical aspect of pharmacology, often dictated by precise three-dimensional arrangements of hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov However, a specific analysis detailing these forces for the "(R)-" enantiomer of Azaquinzole (B1295793) is absent from the scientific literature.

Computational Approaches to Study Molecular Interactions

There are no available computational studies, such as molecular docking, molecular dynamics (MD) simulations, or quantum mechanics calculations, that have been published specifically for "(R)-Azaquinzole". nih.govnih.govmdpi.com Such computational methods are powerful tools for predicting how a ligand might bind to a receptor and for understanding the stability of the resulting complex. mdpi.comarxiv.org Although these techniques are widely applied to novel chemical entities, the results of such studies for "(R)-Azaquinzole" are not in the public domain.

Due to this lack of specific data, no data tables or detailed research findings can be generated for "Azaquinzole, (R)-".

Future Research Directions and Translational Perspectives for Azaquinzole, R

Elucidation of Novel Synthetic Routes and Strategies

The development of efficient and stereoselective synthetic methodologies is paramount for the exploration of novel drug candidates. For chiral azaquinazolines, future research will likely focus on several key areas:

Asymmetric Synthesis: Creating the desired (R)-enantiomer with high purity is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Future strategies may involve the use of chiral catalysts, auxiliaries, or starting materials derived from the chiral pool.

Catalyst-Free Reactions: Exploring environmentally friendly and cost-effective synthetic methods, such as microwave and ultrasonic irradiation, could provide efficient routes to substituted oxazolines and other heterocyclic systems that may serve as precursors or structural analogs to azaquinazolines. researchgate.net

Domino and Multicomponent Reactions: These reactions, which form multiple chemical bonds in a single operation, offer a powerful approach to rapidly construct complex molecular architectures like those found in azaquinazolines. mdpi.com This can lead to more efficient and atom-economical syntheses.

Novel Cyclization Strategies: The development of new ways to form the core heterocyclic ring system is a constant pursuit in medicinal chemistry. For azaquinazolines, this could involve novel aza-Diels-Alder reactions or innovative intramolecular cyclizations. researchgate.net

A significant challenge in the synthesis of complex heterocycles is the multi-step nature of the processes. Future advancements will likely focus on telescoping routes, where multiple synthetic steps are combined without isolating intermediates, to deliver novel compounds more rapidly and at a lower cost. nih.gov

Table 1: Potential Synthetic Strategies for Chiral Azaquinazolines

| Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to induce stereoselectivity. | High enantiomeric purity, catalytic nature reduces waste. |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials from nature. | Predictable stereochemistry. |

| Multicomponent Reactions | Combining three or more reactants in a single step to build molecular complexity. | High efficiency, atom economy, and diversity of products. |

| Flow Chemistry | Performing reactions in continuous-flow reactors. | Improved safety, scalability, and reaction control. |

Advanced Mechanistic Characterization at the Molecular Level

A deep understanding of how a drug molecule interacts with its biological target is fundamental for rational drug design and optimization. For a novel compound like an (R)-azaquinzole derivative, several advanced techniques can be employed:

Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the compound bound to its target protein. This information is invaluable for understanding the specific molecular interactions that govern binding affinity and selectivity.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict binding modes, estimate binding affinities, and explore the conformational changes that occur upon binding. These computational approaches can guide the design of new analogs with improved properties.

Biophysical Techniques: Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can be used to quantify the binding affinity, kinetics, and thermodynamics of the interaction between the compound and its target.

Many nitrogen-containing heterocycles function as kinase inhibitors. nih.govnih.gov The characterization of their mechanism often involves determining whether they are ATP-competitive or allosteric inhibitors. mdpi.com Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to an inactive conformation. nih.govmdpi.com Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, often leading to higher selectivity. nih.gov Understanding these mechanistic details is crucial for overcoming drug resistance, a common challenge with kinase inhibitors. nih.gov

Exploration of Undiscovered Biological Targets and Pathways

While many existing azaquinazoline derivatives target known proteins like kinases, there is vast potential for discovering novel biological targets and therapeutic applications. researchgate.netmdpi.com

Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism models to identify a desired physiological effect, without a preconceived notion of the target. Subsequent target deconvolution studies can then identify the protein or pathway responsible for the observed effect.

Chemoproteomics: This powerful technique uses chemical probes derived from the compound of interest to identify its direct binding partners within the entire proteome of a cell or tissue. This can uncover previously unknown targets and off-targets.

Systems Biology Approaches: By analyzing the global changes in gene expression, protein levels, or metabolite concentrations in response to treatment with the compound, researchers can gain insights into the broader biological pathways that are modulated.

Given the prevalence of nitrogen heterocycles in bioactive compounds, it is plausible that novel azaquinazolines could interact with a wide range of biological targets beyond kinases, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic or epigenetic pathways. nih.govresearchgate.net The exploration of these undiscovered targets could open up new therapeutic avenues for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. nih.govacs.org The study of under-investigated proteins, sometimes referred to as the "dark kinome" in the context of kinases, represents a significant frontier for drug discovery. wehi.edu.au

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing (R)-Azaquinzole in academic research?

- Answer : Synthesis of (R)-Azaquinzole requires chiral resolution techniques such as asymmetric catalysis or enantioselective chromatography to ensure stereochemical purity. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) with chiral columns to validate enantiomeric excess (>98%), and X-ray crystallography for absolute configuration determination. Reproducibility hinges on documenting reaction conditions (solvent, temperature, catalysts) and adhering to protocols from primary literature .

Q. How should researchers conduct a comprehensive literature review on (R)-Azaquinzole to identify knowledge gaps?

- Answer : Use subject-specific databases (e.g., PubMed, SciFinder) with keywords like "(R)-Azaquinzole synthesis," "stereochemical analysis," and "biological activity." Prioritize peer-reviewed articles from the past decade. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. Differentiate primary sources (original studies on synthesis or bioactivity) from secondary reviews to avoid redundancy. Cross-reference citations in seminal papers to identify foundational work .

Q. What experimental design frameworks are suitable for preclinical studies involving (R)-Azaquinzole?

- Answer : Use the PICO framework to define:

- Population : Cell lines or animal models relevant to the hypothesized mechanism (e.g., cancer cell lines for anti-proliferative studies).

- Intervention : Dose ranges, administration routes (oral, intravenous), and exposure times.

- Comparison : Controls (vehicle, racemic mixtures, or inactive enantiomers).

- Outcome : Quantitative endpoints (e.g., IC₅₀ values, tumor size reduction). Validate designs through pilot studies to assess feasibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on (R)-Azaquinzole’s efficacy across different biological models?

- Answer : Perform meta-analyses of dose-response data to identify model-specific variability (e.g., differences in cell line sensitivity or pharmacokinetic parameters). Use statistical tools like Bland-Altman plots to assess agreement between studies. Replicate conflicting experiments under standardized conditions (e.g., identical cell culture media, assay protocols). Report discrepancies transparently, emphasizing methodological divergences (e.g., impurity profiles, assay detection limits) .

Q. What advanced computational strategies are recommended for studying (R)-Azaquinzole’s molecular interactions?

- Answer : Employ molecular docking software (e.g., AutoDock Vina, Schrödinger Suite) to predict binding affinities with target proteins. Validate docking poses using molecular dynamics simulations (e.g., GROMACS) to assess stability over time. Cross-reference computational results with experimental data (e.g., surface plasmon resonance for binding kinetics). Document force field parameters and solvation models to ensure reproducibility .

Q. How should sample preparation protocols for (R)-Azaquinzole be optimized to minimize variability in pharmacokinetic studies?

- Answer : For in vivo studies, standardize animal diets, fasting periods, and blood collection times. For in vitro assays, pre-treat cell lines with uniform passage numbers and culture conditions. Use internal standards (e.g deuterated analogs) in LC-MS/MS to control for matrix effects. Publish detailed protocols for buffer composition (pH, ionic strength) and sample storage temperatures (−80°C for long-term stability) .

Q. What ethical and reproducibility standards apply to preclinical research on (R)-Azaquinzole?

- Answer : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power calculations. For cell-based work, authenticate cell lines via STR profiling. Disclose conflicts of interest and raw data availability (e.g., via repositories like Zenodo). Cite institutional review board (IRB) or IACUC approvals explicitly in methods sections .

Q. Which statistical methods are most robust for analyzing dose-dependent effects of (R)-Azaquinzole in heterogeneous datasets?

- Answer : Apply mixed-effects models to account for inter-experiment variability. Use nonlinear regression (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. For high-dimensional data (e.g., transcriptomics), employ principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA). Report confidence intervals and effect sizes to enhance interpretability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.